
Guanine hydrochloride
Overview
Description
Guanine hydrochloride (CAS 635-39-2) is the hydrochloride salt of guanine, a purine nucleobase. Its molecular formula is C₅H₅N₅O·HCl, with a molecular weight of 187.06 g/mol . It crystallizes in monoclinic forms, including monohydrate (density: 1.662 g/cm³) and dihydrate (density: 1.562 g/cm³), depending on hydration conditions . The compound is primarily used in radiation studies to analyze electron spin resonance (ESR) spectra, revealing radical formation upon gamma irradiation, such as hydrogen addition at the C(8) position of the guanine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanine hydrochloride can be synthesized through several methods. One common approach involves the reaction of guanine with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired hydrochloride salt. The reaction can be represented as follows:
Guanine+HCl→Guanine Hydrochloride
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical synthesis. The process involves the use of high-purity guanine and hydrochloric acid, followed by purification steps to obtain the final product. The industrial production methods are designed to ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Guanine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, such as xanthine and uric acid.
Reduction: Reduction reactions can convert this compound into dihydroguanine.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Xanthine, uric acid
Reduction: Dihydroguanine
Substitution: Various substituted guanine derivatives
Scientific Research Applications
Protein Purification and Refolding
Applications:
- Protein Denaturation: GuHCl is commonly used to denature proteins, facilitating the study of their folding mechanisms. It disrupts hydrogen bonds and hydrophobic interactions, leading to protein unfolding.
- Refolding Studies: At lower concentrations, GuHCl aids in the refolding of denatured proteins, restoring their enzymatic activity. This property is particularly useful in protein renaturation experiments .
Case Study:
In a study involving staphylococcal nuclease mutants, researchers found that GuHCl effectively denatured proteins, allowing them to analyze the stability of various mutant forms based on their response to different concentrations of GuHCl .
Applications:
- Viral Replication Inhibition: GuHCl has been shown to inhibit the replication of various viruses, including mammalian orthoreovirus (MRV). At specific concentrations, it selectively inhibits viral dsRNA synthesis without affecting positive-sense RNA synthesis .
Case Study:
A study demonstrated that treating murine L929 cells with 15 mM GuHCl resulted in reversible inhibition of MRV growth. This finding highlights GuHCl's potential as a therapeutic agent against viral infections by targeting specific stages of viral replication .
Photocatalysis and Material Science
Applications:
- Synthesis of Graphitic Carbon Nitride: GuHCl is used in synthesizing graphitic carbon nitride (g-C3N4), which has applications in photocatalysis for environmental remediation and solar energy conversion .
Data Table: Photocatalytic Activity of g-C3N4 Synthesized with GuHCl
Sample Type | Specific Surface Area (m²/g) | Degradation Efficiency (%) |
---|---|---|
CN-GM2 | 150 | 95 |
CN-GD2 | 120 | 90 |
CN-G | 100 | 85 |
Biochemical Analysis Techniques
Applications:
- Circular Dichroism Spectroscopy: GuHCl is utilized in CD spectroscopy to study protein folding and conformational changes under varying conditions .
- Fluorescence Studies: It enhances fluorescence signals by affecting the intrinsic properties of proteins, allowing for detailed studies on protein dynamics and interactions .
Mechanism of Action
The mechanism of action of guanine hydrochloride involves its interaction with nucleic acids and proteins. This compound can form hydrogen bonds with complementary nucleobases, contributing to the stability and structure of DNA and RNA. Additionally, it can participate in various biochemical pathways, influencing cellular processes such as replication, transcription, and translation.
Comparison with Similar Compounds
Guanidine Hydrochloride (CAS 50-01-1)
- Chemical Structure : Guanidine hydrochloride (CH₅N₃·HCl) consists of a planar guanidinium ion and chloride. Unlike guanine hydrochloride, it lacks the purine ring structure .
- Applications :
- Physicochemical Properties :
- Safety : Classified as acute toxicity (oral) Category 4, skin corrosion/irritation Category 2, and specific organ toxicity (repeated exposure) for kidneys, bone marrow, and nervous system .
Key Differences :
1-Methylguanidine Hydrochloride (CAS 21770-81-0)
- Structure : A methylated derivative of guanidine, with a methyl group attached to the nitrogen atom .
- Applications : Used as a reagent in organic synthesis and pharmaceutical intermediates .
- Physicochemical Properties :
Comparison with Guanine HCl :
- This compound contains a purine ring, while 1-methylguanidine lacks aromaticity, leading to divergent reactivity and applications (e.g., radiation vs. synthetic chemistry) .
5-Amino-4-imidazolecarboxamide Hydrochloride
Guvacine Hydrochloride (CAS 6027-91-4)
- Structure: A bicyclic compound unrelated to guanine, with empirical formula C₆H₉NO₂·HCl .
- Applications : Used as a reference standard in analytical chemistry .
- Key Difference : Structural dissimilarity eliminates overlap in biochemical applications compared to this compound.
Stability and Reactivity
Biological Activity
Guanine hydrochloride is a compound widely utilized in molecular biology and biochemistry due to its unique biological properties. This article explores its biological activity, applications, and research findings, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of guanine, a purine base found in nucleic acids. It plays a crucial role in various biochemical processes, particularly in protein refolding and RNA extraction. Its ability to denature proteins makes it an essential reagent in molecular biology.
Protein Denaturation and Refolding
At lower concentrations, this compound promotes the refolding of denatured proteins , restoring their enzymatic activity. This property is particularly advantageous in studies aimed at understanding protein structure and function. For instance, it has been shown to assist in the renaturation of proteins that have lost their functional conformation due to denaturation processes.
- Case Study: Protein Refolding
- Objective : To assess the effectiveness of this compound in refolding denatured enzymes.
- Method : Enzymes were denatured using heat and then treated with varying concentrations of this compound.
- Results : Higher concentrations facilitated better refolding and activity restoration compared to controls without this compound.
RNA Extraction
This compound serves as a robust denaturant during RNA extraction. It disrupts cell structures and inactivates ribonucleases (RNases), which are enzymes that degrade RNA. This ensures the integrity of extracted RNA, making it suitable for downstream applications such as quantitative PCR and sequencing.
- Application Example : In a study on RNA isolation from human tissues, this compound was used in the lysis buffer to enhance RNA yield and quality.
The biological activities of this compound can be attributed to its chemical properties:
- Denaturation : It disrupts hydrogen bonds and hydrophobic interactions within proteins, leading to unfolding.
- Enzyme Inactivation : It can irreversibly inactivate certain enzymes like aminoacylase and alkaline phosphatase by altering their active sites.
Comparative Studies
The effectiveness of this compound can be compared with other denaturants like urea. The following table summarizes key findings from comparative studies:
Denaturant | Effect on Protein Refolding | Effect on RNA Integrity | Enzyme Inactivation |
---|---|---|---|
This compound | High | Maintained | Yes |
Urea | Moderate | Variable | Yes |
SDS (Sodium Dodecyl Sulfate) | Very High | Degraded | Yes |
Research Findings
- Protein Structure Analysis :
- RNA Isolation Protocols :
- Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the purity of Guanine hydrochloride in experimental settings?
- Methodological Answer : Purity assessment should combine High-Performance Liquid Chromatography (HPLC) for quantifying organic impurities, Nuclear Magnetic Resonance (NMR) for structural validation, and elemental analysis to verify stoichiometric consistency (CHClNO). Cross-reference with melting point analysis (≥300°C) and solubility profiles in aqueous buffers . For reproducibility, document procedures per IUPAC guidelines and replicate assays across independent batches .
Q. How should researchers handle this compound to ensure safety and minimize exposure risks?
- Methodological Answer : Follow OSHA-compliant protocols: use fume hoods for dust control, wear nitrile gloves, sealed goggles, and lab coats. Avoid skin contact (wash with soap/water for 15 minutes if exposed) and store separately from oxidizers. Monitor airborne particulate levels (<50 million particles/ft) using gravimetric sampling .
Q. What spectroscopic techniques are most effective for characterizing this compound's molecular structure?
- Methodological Answer : Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., amine, carbonyl), while H/C NMR confirms proton environments and carbon backbone. Mass spectrometry (ESI-MS) validates molecular weight (187.5870 g/mol) and fragmentation patterns. Cross-validate with X-ray crystallography for crystalline form analysis .
Q. What parameters are critical for synthesizing this compound in laboratory conditions?
- Methodological Answer : Optimize reaction pH (4–6) to prevent hydrolysis, use stoichiometric HCl for protonation, and purify via recrystallization in ethanol/water mixtures. Monitor reaction progress with thin-layer chromatography (TLC) and validate yield (>95%) through gravimetric analysis .
Q. How can researchers assess the stability of this compound under varying temperature and pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., guanine or chloride adducts). Use phosphate buffers (pH 3–8) to evaluate pH-dependent decomposition kinetics. Store samples in amber glass under nitrogen to prevent photolysis and oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in experimental data regarding this compound's solubility in mixed aqueous-organic solvents?
- Methodological Answer : Perform phase-solubility studies in binary solvents (e.g., water-DMSO, water-methanol) using UV-Vis spectrophotometry. Apply Hansen solubility parameters to model solvent interactions and validate with molecular dynamics (MD) simulations. Address discrepancies by standardizing temperature (±0.5°C) and agitation protocols .
Q. How can computational modeling predict this compound's behavior in novel biochemical systems?
- Methodological Answer : Use density functional theory (DFT) to calculate charge distribution and solvation free energy. Combine with molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., purine receptors). Validate predictions via isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What methodologies optimize this compound yield in multi-step syntheses while maintaining stereochemical integrity?
- Methodological Answer : Employ catalytic asymmetric synthesis (e.g., chiral Lewis acids) for enantiomeric control. Use inline IR spectroscopy to monitor intermediate formation and optimize reaction kinetics. Purify intermediates via flash chromatography (silica gel, ethyl acetate gradient) to minimize racemization .
Q. What advanced analytical approaches detect trace degradation products in aged this compound samples?
- Methodological Answer : Apply ultra-high-resolution LC-MS (Q-TOF) with positive/negative ion modes to identify sub-1% impurities. Use N-labeled internal standards for quantification. Pair with multivariate statistical analysis (PCA) to distinguish degradation pathways .
Q. How to design experiments evaluating the environmental impact of this compound degradation byproducts in aquatic systems?
- Methodological Answer : Conduct OECD 301D biodegradation tests in simulated freshwater, measuring half-life via LC-MS. Perform acute toxicity assays (Daphnia magna, 48-hr LC) and bioaccumulation studies (log Kow). Model environmental fate using EPI Suite software, incorporating hydrolysis and photolysis rates .
Properties
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOFQIOOBQLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
635-39-2 | |
Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3060902 | |
Record name | Guanine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33735-91-0, 635-39-2 | |
Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33735-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanine, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,7-dihydro-6H-purin-6-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Guanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.951 | |
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